molecular formula C23H23N3O6 B2385100 Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-64-3

Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No. B2385100
CAS RN: 873571-64-3
M. Wt: 437.452
InChI Key: PDBRRUIOLAGAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

The presence of the maleimide group in the compound suggests potential antitumor activity. Researchers have explored derivatives of 1H-pyrrole-2,5-diones (maleimides) for their ability to inhibit tumor growth . Further investigations into the compound’s mechanism of action and its impact on specific cancer cell lines could reveal promising therapeutic applications.

Anti-Inflammatory Agents

Sulfanilamide derivatives, including the sulfonamide moiety in our compound, have a long history as synthetic antibacterial drugs. Beyond antibacterial effects, they also exhibit anti-inflammatory properties . Investigating the anti-inflammatory potential of this compound could lead to novel drug candidates.

Enzyme Inhibition

The maleimide group has been associated with inhibitory activity against enzymes such as cyclooxygenase and kinase . Investigating its effects on specific enzymes involved in disease pathways could provide insights into therapeutic interventions.

Biological Imaging

Compounds with spirocyclic structures often find applications in biological imaging. Researchers have used similar scaffolds for brain tumor therapy and cancer imaging . Investigating whether our compound can serve as a fluorescent probe or imaging agent is worth exploring.

Polymerization and Material Science

Maleimides readily undergo polymerization and copolymerization with unsaturated compounds. Researchers have synthesized carborane-containing porphyrins using maleimide platforms for potential use in brain tumor therapy . Investigating the compound’s polymerization behavior and material properties could yield interesting results.

properties

IUPAC Name

methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-12-10-16-17(20(27)26(12)11-13-6-5-9-31-13)23(18(19(24)32-16)21(28)30-2)14-7-3-4-8-15(14)25-22(23)29/h3-4,7-8,10,13H,5-6,9,11,24H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBRRUIOLAGAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CC3CCCO3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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